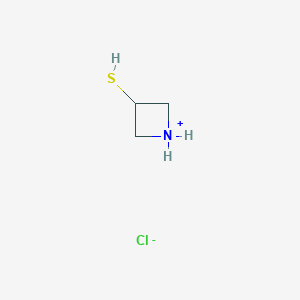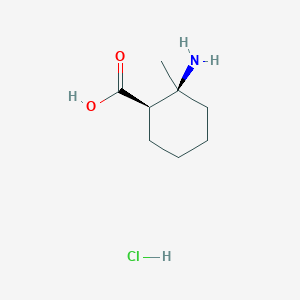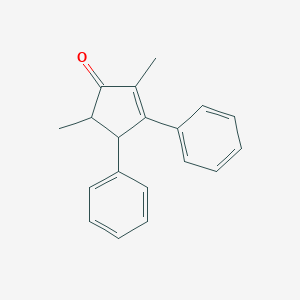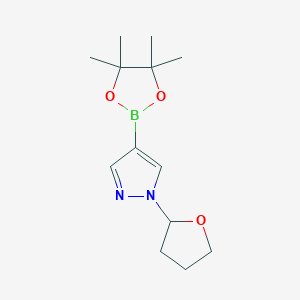
Azetidin-1-ium-3-thiol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-ium-3-thiol;chloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-ium-3-thiol;chloride typically involves the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2). This method allows for the rapid preparation of bis-functionalized azetidines . The reaction conditions are generally mild, and the process can be completed in a relatively short time frame.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications .
化学反応の分析
Types of Reactions
Azetidin-1-ium-3-thiol;chloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, amines, and various substituted azetidines .
科学的研究の応用
Azetidin-1-ium-3-thiol;chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of azetidin-1-ium-3-thiol;chloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the chloride ion can participate in ionic interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
Azetidin-1-ium-3-thiol;chloride is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile platform for various chemical transformations and applications .
特性
IUPAC Name |
azetidin-1-ium-3-thiol;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVAOKPPTCPUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C[NH2+]1)S.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8013833.png)
![benzyl N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B8013839.png)

![(1R,2S,5R,6R)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B8013847.png)
![(1S,2S,5R,6S)-3-azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one](/img/structure/B8013851.png)
![(1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one](/img/structure/B8013852.png)

![Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)](/img/structure/B8013866.png)
![3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013871.png)

![tert-butyl (5S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B8013904.png)


